molecular formula C9H11ClO3S B3009343 2-Methoxy-2-phenylethane-1-sulfonyl chloride CAS No. 1785454-64-9

2-Methoxy-2-phenylethane-1-sulfonyl chloride

Cat. No.: B3009343
CAS No.: 1785454-64-9
M. Wt: 234.69
InChI Key: MDRJHFBEKLVMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-2-phenylethane-1-sulfonyl chloride is a synthetic intermediate used in the preparation of sulfonamide and substituted ether compounds. It has the molecular formula C₉H₁₁ClO₃S and a molecular weight of 234.69 g/mol. This compound is primarily used in research and industrial applications due to its reactivity and versatility.

Scientific Research Applications

2-Methoxy-2-phenylethane-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: In biological research, it can be used to modify biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those involving sulfonamide groups.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Preparation Methods

The preparation of 2-Methoxy-2-phenylethane-1-sulfonyl chloride involves several synthetic routes. One common method includes the reaction of 2-methoxy-2-phenylethanol with chlorosulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Methoxy-2-phenylethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can be involved in redox reactions depending on the reagents used.

    Common Reagents and Conditions: Typical reagents include bases like pyridine or triethylamine for substitution reactions. The reactions are often carried out in solvents like dichloromethane or tetrahydrofuran under anhydrous conditions.

    Major Products: The major products formed from these reactions are sulfonamides, sulfonate esters, and other substituted derivatives.

Mechanism of Action

The mechanism by which 2-Methoxy-2-phenylethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets include nucleophiles such as amines, alcohols, and thiols, which can form stable sulfonamide, sulfonate ester, and sulfonate thioester bonds, respectively.

Comparison with Similar Compounds

2-Methoxy-2-phenylethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar substitution reactions but with different reactivity and selectivity.

    Benzenesulfonyl chloride: Another sulfonyl chloride with a benzene ring, used in the synthesis of sulfonamides and sulfonate esters.

    p-Toluenesulfonyl chloride: Known for its use in organic synthesis, particularly in the protection of hydroxyl groups.

The uniqueness of this compound lies in its methoxy and phenyl substituents, which can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

IUPAC Name

2-methoxy-2-phenylethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-13-9(7-14(10,11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRJHFBEKLVMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS(=O)(=O)Cl)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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